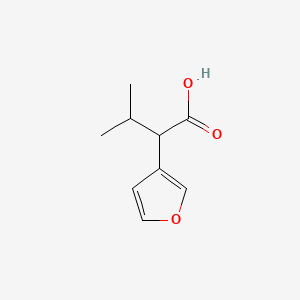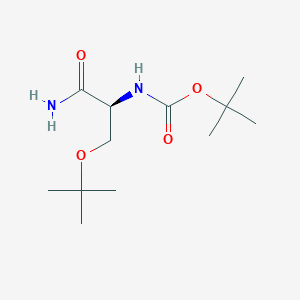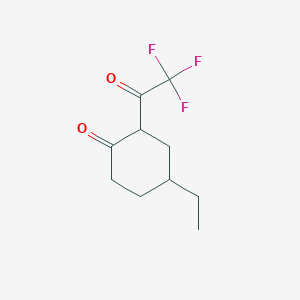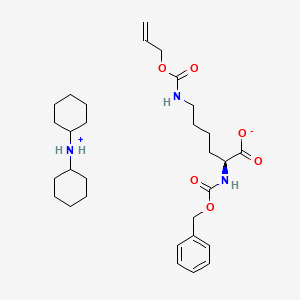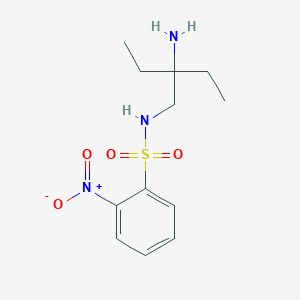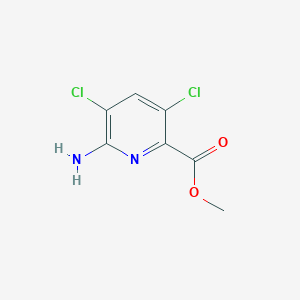
Methyl 6-amino-3,5-dichloropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-3,5-dichloropicolinate is a chemical compound with the molecular formula C7H6Cl2N2O2 It is a derivative of picolinic acid and is characterized by the presence of amino and dichloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3,5-dichloropicolinate typically involves the chlorination of methyl picolinate followed by amination. One common method involves the reaction of methyl picolinate with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3,5-dichloropicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-3,5-dichloropicolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3,5-dichloropicolinate involves its interaction with specific molecular targets. In the context of herbicidal activity, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventual plant death. The compound binds to auxin receptors, triggering a cascade of events that result in the activation of genes responsible for growth regulation .
Comparison with Similar Compounds
Similar Compounds
Halauxifen-methyl: Another picolinate-based herbicide with similar herbicidal activity.
Florpyrauxifen-benzyl: A structurally related compound used as a herbicide.
Picloram: A well-known picolinic acid derivative used in agriculture.
Uniqueness
Methyl 6-amino-3,5-dichloropicolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1416374-91-8 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.04 g/mol |
IUPAC Name |
methyl 6-amino-3,5-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) |
InChI Key |
NFJLPAKVFTWASE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)
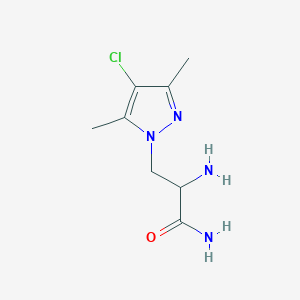
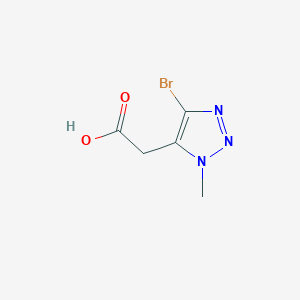
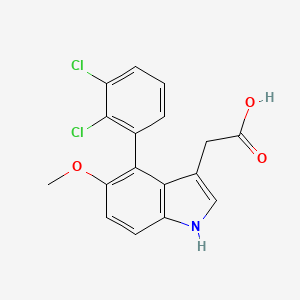
![2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13078418.png)
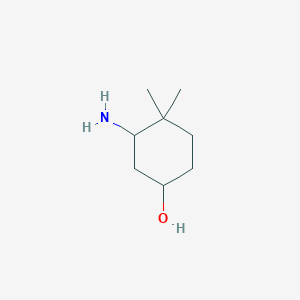
![1-[(5-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078427.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
